2-azido-3-chloronaphthalene-1,4-dione
Overview
Description
2-Azido-3-chloronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H4ClN3O2 and a molecular weight of 233.611 g/mol It is a derivative of naphthoquinone, characterized by the presence of azido and chloro substituents on the naphthalene ring
Preparation Methods
The synthesis of 2-azido-3-chloronaphthalene-1,4-dione typically involves the introduction of azido and chloro groups onto the naphthoquinone framework. One common synthetic route includes the chlorination of 1,4-naphthoquinone followed by azidation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and azidating agents like sodium azide . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Azido-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in redox chemistry.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The azido and chloro groups can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield hydroquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-Azido-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-azido-3-chloronaphthalene-1,4-dione exerts its effects involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to potential biological effects. The azido group can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages with other molecules .
Comparison with Similar Compounds
2-Azido-3-chloronaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
- 2-Azido-3-bromonaphthalene-1,4-dione
- 2-Azido-3-fluoronaphthalene-1,4-dione
- 2-Azido-3-iodonaphthalene-1,4-dione
These compounds share similar structural features but differ in their halogen substituentsThis compound is unique due to the specific combination of azido and chloro groups, which may offer distinct advantages in certain chemical reactions and applications .
Properties
IUPAC Name |
2-azido-3-chloronaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-7-8(13-14-12)10(16)6-4-2-1-3-5(6)9(7)15/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINCGOPNUYEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166208 | |
Record name | NSC 240656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15707-35-4 | |
Record name | 2-Azido-3-chloro-1,4-naphthalenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 240656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azido-3-chloro-1,4-naphthalenedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UR3ZU3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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